An In-depth Technical Guide to 2-(4-Fluoro-2-methylphenyl)acetaldehyde (CAS 111991-26-5)
An In-depth Technical Guide to 2-(4-Fluoro-2-methylphenyl)acetaldehyde (CAS 111991-26-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Fluoro-2-methylphenyl)acetaldehyde, with the CAS registry number 111991-26-5, is a significant aldehyde derivative in the landscape of organic synthesis and medicinal chemistry. Its unique structural features, namely the fluorine and methyl substitutions on the phenyl ring, impart specific electronic and steric properties that make it a valuable intermediate in the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, spectral characteristics, synthesis, reactivity, and applications, with a particular focus on its relevance in drug discovery and development. The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity of target molecules, a sought-after attribute in pharmaceutical research.[1]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 111991-26-5 | N/A |
| Molecular Formula | C₉H₉FO | [2] |
| Molecular Weight | 152.17 g/mol | [2] |
| Boiling Point | Predicted: ~210-220 °C at 760 mmHg | Analogous to 2-(4-Fluorophenyl)acetaldehyde |
| Melting Point | Not available (likely a liquid at room temperature) | N/A |
| Density | Predicted: ~1.1 g/cm³ | Analogous to 2-(4-Fluorophenyl)acetaldehyde |
| SMILES | O=CCc1cc(F)ccc1C | [2] |
Spectral Data Analysis
While specific spectra for this compound are not publicly available, a commercial supplier, BLDpharm, indicates the availability of NMR, HPLC, and LC-MS data.[2][3] Based on the structure, the expected spectral characteristics are as follows:
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aldehydic proton, the methylene protons, the aromatic protons, and the methyl protons.
-
Aldehydic Proton (-CHO): A triplet around δ 9.7 ppm, split by the adjacent methylene protons.
-
Methylene Protons (-CH₂-): A doublet around δ 3.7 ppm, coupled with the aldehydic proton.
-
Aromatic Protons: A complex multiplet pattern in the region of δ 6.9-7.2 ppm, showing characteristic splitting due to fluorine-proton and proton-proton coupling.
-
Methyl Protons (-CH₃): A singlet around δ 2.3 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons (with C-F coupling), the methylene carbon, and the methyl carbon.
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 200 ppm.
-
Aromatic Carbons: Multiple signals between δ 115 and 165 ppm. The carbon attached to fluorine will show a large coupling constant (¹JCF), and other aromatic carbons will exhibit smaller couplings.
-
Methylene Carbon (-CH₂-): A signal around δ 45 ppm.
-
Methyl Carbon (-CH₃): A signal in the upfield region, around δ 20 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl and C-F bonds.
-
C=O Stretch: A strong, sharp peak in the range of 1720-1740 cm⁻¹.[4]
-
Aldehydic C-H Stretch: Two weak to medium bands around 2720 and 2820 cm⁻¹.[4]
-
C-F Stretch: A strong absorption in the region of 1200-1250 cm⁻¹.
-
Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS) (Predicted)
The mass spectrum will show the molecular ion peak (M⁺) at m/z 152. Key fragmentation patterns would likely involve the loss of the formyl group (-CHO) and benzylic cleavage.
Synthesis and Reactivity
Synthetic Approaches
While a specific, detailed synthesis for 2-(4-Fluoro-2-methylphenyl)acetaldehyde is not widely published, several general methods for the preparation of substituted phenylacetaldehydes can be applied.
Diagram: Potential Synthetic Pathways
Caption: A plausible synthetic route to the target aldehyde.
-
From 4-Fluoro-2-methylbenzyl Halide: A common route involves the conversion of 1-fluoro-3-methylbenzene to 4-fluoro-2-methylbenzyl halide (chloride or bromide) via free-radical halogenation. The resulting benzyl halide can be used to form a Grignard reagent.[5][6][7] Reaction of this Grignard reagent with a formylating agent, such as N,N-dimethylformamide (DMF), or with formaldehyde followed by oxidation of the resulting primary alcohol, would yield the desired aldehyde.[5][7]
-
Oxidation of 2-(4-Fluoro-2-methylphenyl)ethanol: If the corresponding alcohol is available, it can be oxidized to the aldehyde using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid.[8][9] Suitable reagents include pyridinium chlorochromate (PCC), Swern oxidation (oxalyl chloride, DMSO, triethylamine), or Dess-Martin periodinane.
Chemical Reactivity
The reactivity of 2-(4-fluoro-2-methylphenyl)acetaldehyde is primarily dictated by the aldehyde functional group and influenced by the substituted phenyl ring.
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and readily undergoes nucleophilic addition reactions, which is a cornerstone of aldehyde chemistry.[10][11]
-
Oxidation: The aldehyde is susceptible to oxidation to the corresponding carboxylic acid, 2-(4-fluoro-2-methylphenyl)acetic acid.
-
Reduction: It can be reduced to 2-(4-fluoro-2-methylphenyl)ethanol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can be used to form alkenes.[10]
-
Aldol and Related Condensations: The presence of α-hydrogens on the methylene group allows for enolate formation and subsequent aldol-type condensation reactions.[12]
-
Influence of Substituents: The ortho-methyl group can introduce some steric hindrance, potentially slowing down reactions at the carbonyl center compared to an unsubstituted phenylacetaldehyde.[13] The para-fluoro group, being electron-withdrawing by induction, can slightly increase the electrophilicity of the carbonyl carbon.
Applications in Drug Development
Substituted phenylacetaldehydes are important building blocks in the synthesis of a wide range of pharmaceuticals. The incorporation of a fluorine atom is a common strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] While specific examples of the direct use of 2-(4-fluoro-2-methylphenyl)acetaldehyde in marketed drugs are not readily found, its structural motif is present in various biologically active molecules. It serves as a key intermediate for introducing the 4-fluoro-2-methylphenyl ethyl fragment into larger, more complex structures.
Safety and Handling
Based on safety data for analogous compounds, 2-(4-fluoro-2-methylphenyl)acetaldehyde should be handled with care in a well-ventilated area, preferably in a chemical fume hood.[14] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It is likely to be an irritant to the eyes, skin, and respiratory system. Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
2-(4-Fluoro-2-methylphenyl)acetaldehyde is a valuable, albeit not extensively documented, chemical intermediate. Its synthesis can be approached through established organic chemistry methodologies, and its reactivity profile is characteristic of a substituted phenylacetaldehyde. The presence of both fluoro and methyl substituents makes it a unique building block for the synthesis of novel compounds, particularly in the field of drug discovery where fine-tuning of molecular properties is crucial for therapeutic success. Further research into its specific properties and applications is warranted to fully exploit its potential in chemical synthesis and medicinal chemistry.
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